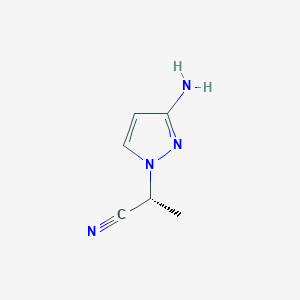
(R)-2-(3-Amino-1H-pyrazol-1-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(3-Amino-1H-pyrazol-1-yl)propanenitrile is an organic compound that features a pyrazole ring substituted with an amino group and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Amino-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of a suitable pyrazole derivative with an appropriate nitrile precursor. One common method involves the use of 3-amino-1H-pyrazole and ®-2-bromopropanenitrile under basic conditions to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of ®-2-(3-Amino-1H-pyrazol-1-yl)propanenitrile may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
®-2-(3-Amino-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Amines derived from the nitrile group.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
科学的研究の応用
®-2-(3-Amino-1H-pyrazol-1-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of ®-2-(3-Amino-1H-pyrazol-1-yl)propanenitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and nitrile groups allows for interactions with various biological molecules, influencing pathways involved in disease processes.
類似化合物との比較
Similar Compounds
(S)-2-(3-Amino-1H-pyrazol-1-yl)propanenitrile: The enantiomer of the compound with similar chemical properties but different biological activity.
3-(3-Amino-1H-pyrazol-1-yl)propanenitrile: A compound with a similar structure but lacking the chiral center.
2-(3-Amino-1H-pyrazol-1-yl)acetonitrile: A related compound with a different carbon chain length.
Uniqueness
®-2-(3-Amino-1H-pyrazol-1-yl)propanenitrile is unique due to its chiral center, which can result in different biological activities compared to its enantiomer and other similar compounds. This chirality can be crucial in drug development, where the specific orientation of the molecule can significantly impact its efficacy and safety.
特性
分子式 |
C6H8N4 |
|---|---|
分子量 |
136.15 g/mol |
IUPAC名 |
(2R)-2-(3-aminopyrazol-1-yl)propanenitrile |
InChI |
InChI=1S/C6H8N4/c1-5(4-7)10-3-2-6(8)9-10/h2-3,5H,1H3,(H2,8,9)/t5-/m1/s1 |
InChIキー |
PRSCAEZXMKOXJG-RXMQYKEDSA-N |
異性体SMILES |
C[C@H](C#N)N1C=CC(=N1)N |
正規SMILES |
CC(C#N)N1C=CC(=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl (R)-7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B12944741.png)
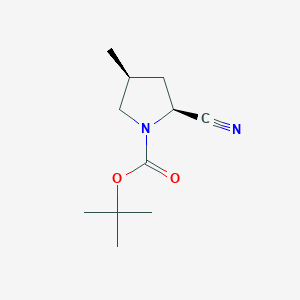
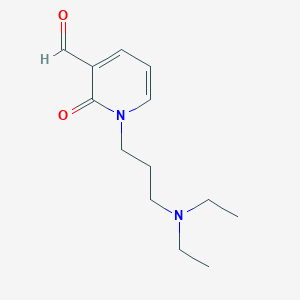
![6-((3R,4R)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl)-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12944747.png)
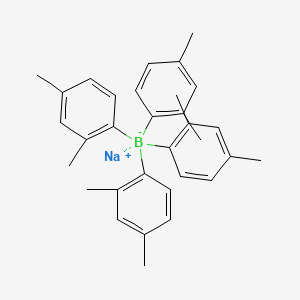
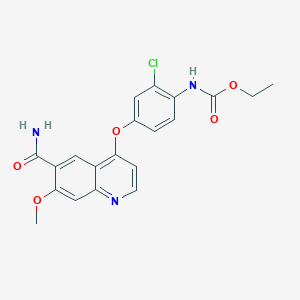
![N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine](/img/structure/B12944758.png)
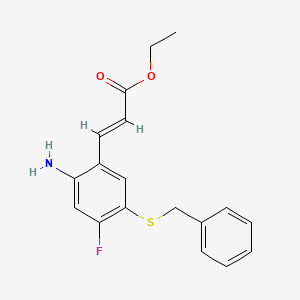
![2-(tert-Butoxycarbonyl)octahydropyrano[3,4-c]pyrrole-7-carboxylic acid](/img/structure/B12944768.png)
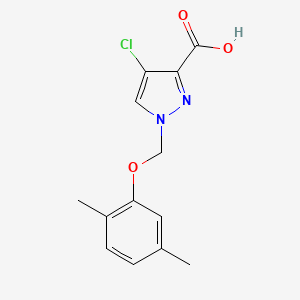

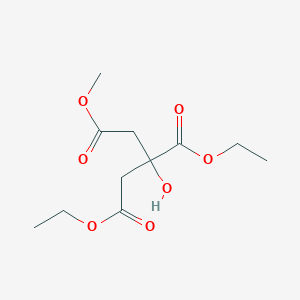
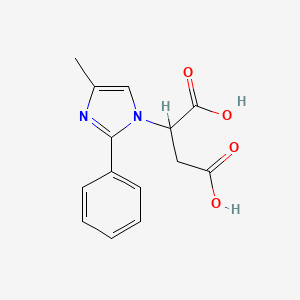
![tert-Butyl (1R,3S)-1-amino-3-fluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12944797.png)
